Flumethasone pivalate

概要

説明

フルメタゾン ピバル酸エステルは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。これは、フルメタゾンの21-酢酸エステルです。 この化合物は、抗炎症作用、抗掻痒作用、および血管収縮作用で知られており、さまざまな医療用途で役立ちます .

準備方法

合成経路と反応条件

フルメタゾン ピバル酸エステルは、フルメタゾンをピバル酸でエステル化することにより合成されます。 反応は通常、適切な触媒と溶媒を使用し、制御された温度と圧力条件下で行われるため、高収率と純度が得られます .

工業生産方法

工業的な設定では、フルメタゾン ピバル酸エステルの製造には、大規模なエステル化プロセスが関与します。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されています。 次に、製品はクロマトグラフィー技術を使用して精製され、医薬品規格に適合させられます .

化学反応の分析

反応の種類

フルメタゾン ピバル酸エステルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴い、酸化生成物の形成につながります。

還元: 水素の添加または酸素の除去により、還元生成物が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、還元により脱酸素化された化合物が生成される可能性があります .

科学研究への応用

フルメタゾン ピバル酸エステルは、さまざまな科学研究で応用されています。

化学: グルココルチコイド受容体の結合と活性の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスや遺伝子発現に対する影響について調査されています。

医学: 炎症性およびアレルギー性疾患の治療に適用され、抗炎症作用のために皮膚科学にも適用されます。

科学的研究の応用

Clinical Applications

Flumethasone pivalate is primarily utilized in dermatology due to its anti-inflammatory , antipruritic , and vasoconstrictive properties. It is effective in managing conditions such as:

- Contact Dermatitis

- Atopic Dermatitis

- Eczema

- Psoriasis

- Diaper Rash

The compound acts by binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators, thereby reducing redness, swelling, and itching associated with these conditions .

Case Studies in Clinical Use

- Tympanoplasty Graft Preparation : A study reported the use of ear drops containing this compound (0.02%) combined with polyethylene glycol for tympanoplasty graft preparation. This technique was found to reduce the risk of desiccation and infection during surgical procedures, showcasing its utility beyond dermatological applications .

- Combination Therapy : In a clinical evaluation involving this compound with neomycin cream, patients exhibited varied responses, with excellent outcomes in some cases. This indicates its potential effectiveness when used in combination therapies for more complex skin conditions .

Research Applications

This compound is a valuable tool in research settings, particularly in studies investigating the pharmacodynamics of corticosteroids. Its applications include:

- Adrenocortical Suppression Studies : Researchers utilize this compound to study its effects on adrenocortical function, particularly its role in suppressing endogenous cortisol production .

- Plasma Transcortin Binding : The compound is also used to investigate plasma transcortin binding dynamics, which is crucial for understanding corticosteroid transport and metabolism in the body .

- Mechanistic Studies : this compound's mechanism involves the inhibition of phospholipase A2 and arachidonic acid metabolism, which are essential pathways in inflammatory response modulation. This makes it a subject of interest for studies aimed at elucidating the molecular mechanisms underlying inflammation and immune responses .

Analytical Applications

Recent advancements have led to the development of analytical methods for the simultaneous assessment of this compound alongside other compounds, such as clioquinol. These methods are crucial for quality control in pharmaceutical formulations:

| Methodology | Analysis Speed | Wavelength (nm) | Correlation Coefficient |

|---|---|---|---|

| TLC | 10 minutes | 250 | 0.9998 |

| UHPLC | 3 minutes | 250 | 0.9999 |

These methodologies enable precise quantification of this compound in various formulations, ensuring compliance with safety and efficacy standards .

作用機序

フルメタゾン ピバル酸エステルは、細胞質のグルココルチコイド受容体に結合することによって作用を発揮します。この結合は、炎症および免疫反応に関与する特定の遺伝子の活性化または抑制につながります。 この化合物は、リンパ系の機能を低下させ、免疫グロブリンと補体の濃度を低下させ、抗原抗体結合を阻害します .

類似化合物の比較

類似化合物

フルメタゾン: フルメタゾン ピバル酸エステルの母体化合物であり、同様の医療用途で使用されています。

ベタメタゾン: 同様の抗炎症作用を持つ別のグルココルチコイドです。

デキサメタゾン: 強力な抗炎症作用と免疫抑制作用で知られています.

独自性

フルメタゾン ピバル酸エステルは、エステル化された形態であるため、安定性を高め、抗炎症作用を塗布部位に局在化させるという点でユニークです。 この特性により、局所製剤において特に効果的になります .

類似化合物との比較

Similar Compounds

Flumetasone: The parent compound of flumetasone pivalate, used in similar medical applications.

Betamethasone: Another glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Uniqueness

Flumetasone pivalate is unique due to its esterified form, which enhances its stability and localizes its anti-inflammatory action at the site of application. This property makes it particularly effective in topical formulations .

生物活性

Flumethasone pivalate is a synthetic corticosteroid with significant biological activity, primarily recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This compound is utilized in various dermatological applications, particularly for treating inflammatory skin conditions. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound operates through several biological pathways:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to the modulation of gene expression that results in anti-inflammatory effects. This binding inhibits the transcription of pro-inflammatory cytokines and mediators such as IL-1, IL-6, and TNF-alpha .

- Vasoconstriction : The compound induces vasoconstriction by reducing the permeability of blood vessels, which decreases edema and inflammation at the site of application .

- Antiproliferative Effects : this compound demonstrates antiproliferative activity by inhibiting the proliferation of certain immune cells, thereby reducing inflammation .

Efficacy in Clinical Applications

This compound is primarily used in dermatology for various conditions:

- Skin Disorders : It is effective in treating contact dermatitis, atopic dermatitis, eczema, and psoriasis. Its localized action allows for rapid relief from symptoms such as itching and inflammation .

- Combination Therapies : Research has shown that this compound can be combined with other agents like clioquinol to enhance therapeutic outcomes in conditions such as otomycosis. A study compared the efficacy of this compound/clioquinol creams against other corticosteroid combinations, showing comparable effectiveness with a favorable safety profile .

Case Studies and Clinical Trials

- Comparative Study on Otomycosis : A systematic review analyzed the efficacy of this compound combined with clotrimazole versus clotrimazole alone. Results indicated that both combinations were safe and effective, though further high-quality studies are needed to establish superiority .

- Spectrophotometric Analysis : Recent studies developed novel UV-spectrophotometric methods for the simultaneous analysis of this compound and clioquinol in pharmaceutical formulations. These methods are essential for quality control and ensuring therapeutic efficacy in compounded medications .

- Doping Concerns : this compound has been noted for its potential misuse in sports due to its anti-inflammatory properties. Sensitive voltammetric sensors have been developed to detect its presence in urine samples, highlighting concerns regarding doping violations among athletes .

Biological Activity Table

特性

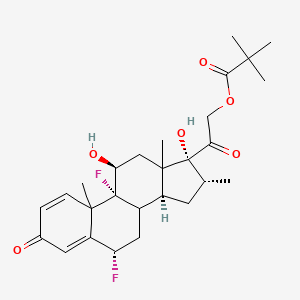

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMHDSINXPDHB-OJAGFMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-02 g/L | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-29-1 | |

| Record name | Flumethasone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (base only) | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flumethasone pivalate exert its anti-inflammatory effects?

A: this compound, like other glucocorticoids, binds to specific glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a complex that translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. This results in the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and the suppression of inflammatory cell migration and activity. [, ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C27H36F2O6, and its molecular weight is 494.57 g/mol. [, ]

Q3: Are there any spectroscopic methods used to characterize this compound?

A: Yes, high-pressure liquid chromatography (HPLC) is commonly employed for the specific and rapid assay of this compound in creams and ointments. [] Additionally, UV spectrophotometry has been used for its quantification, particularly in combination with clioquinol. []

Q4: How stable is this compound in different formulations?

A: Research suggests that this compound exhibits good stability in various topical formulations, including creams, ointments, and lotions. [, ] The specific excipients used in the formulation can influence its stability.

Q5: What formulation strategies are employed to enhance the stability or delivery of this compound?

A: The incorporation of this compound into a paste formulation containing titanium dioxide as a colloidal powder has been shown to enhance its efficacy, potentially due to improved stability and drug delivery. []

Q6: What is known about the absorption of this compound after topical application?

A: While generally considered a topical corticosteroid with limited systemic absorption, studies have shown that this compound can be absorbed systemically, particularly when applied under occlusive dressings or to large areas of damaged skin. [, ]

Q7: Can topical this compound lead to adrenocortical suppression?

A: While some studies suggest a low risk of adrenal suppression, research has demonstrated that applying this compound cream (0.03%) under occlusive dressings to the entire body can lead to adrenocortical suppression in patients with severe exfoliative dermatitis. [] Similarly, a study on infants with seborrheic dermatitis treated with this compound 0.02% showed a significant decrease in mean plasma cortisol levels, highlighting the possibility of pituitary/adrenocortical inhibition. []

Q8: What dermatological conditions is this compound used to treat?

A: this compound is indicated for the treatment of various corticosteroid-responsive dermatoses, including eczema, atopic dermatitis, psoriasis, and seborrheic dermatitis in infants. [, , , ]

Q9: How does the efficacy of this compound compare to other topical corticosteroids?

A: Clinical trials comparing this compound with other topical corticosteroids like betamethasone dipropionate, fluocinolone acetonide, and hydrocortisone have shown varying results. Some studies demonstrated superior efficacy of this compound, while others indicated comparable or slightly lower efficacy. [, , , ]

Q10: What is the efficacy of this compound combined with other agents?

A: Combining this compound with clioquinol, an antibacterial and antifungal agent, has shown effectiveness in treating various skin conditions, including otitis externa and inflammatory dermatoses complicated by bacterial or fungal infections. [, , ] Similarly, a combination with salicylic acid proved beneficial in treating psoriasis, possibly due to the combined anti-inflammatory, squamolytic, and keratoplastic actions. []

Q11: What are the potential adverse effects of this compound?

A: As with other topical corticosteroids, prolonged or excessive use of this compound can lead to local side effects such as skin atrophy, telangiectasia, hypopigmentation, and striae. [, ]

Q12: Are there any reported cases of allergic contact dermatitis caused by this compound?

A: Yes, although rare, allergic contact dermatitis to this compound has been reported. []

Q13: How is this compound quantified in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of this compound in creams and ointments, ensuring quality control and compliance with regulatory standards. [, , ]

Q14: What other analytical techniques are used to characterize this compound?

A: Thin-layer chromatography (TLC) is used as a simple and cost-effective method for the qualitative analysis of this compound in creams. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。